3-(Pyridin-2-yl)benzyl alcohol
CAS No.: 98061-41-7
Cat. No.: VC6009451
Molecular Formula: C13H10N2O
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 98061-41-7 |
---|---|
Molecular Formula | C13H10N2O |
Molecular Weight | 210.23 g/mol |
IUPAC Name | 2-[3-(hydroxymethyl)phenyl]pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C13H10N2O/c14-8-12-5-2-6-15-13(12)11-4-1-3-10(7-11)9-16/h1-7,16H,9H2 |
Standard InChI Key | FDKVNOCTEZIDLY-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)C2=CC=CC(=C2)CO |
Canonical SMILES | C1=CC(=CC(=C1)C2=C(C=CC=N2)C#N)CO |
Introduction
Structural and Electronic Properties
Molecular Architecture
The molecule consists of a benzyl alcohol group (-CH₂OH) substituted at the meta position of a pyridin-2-yl ring. X-ray crystallography of analogous compounds reveals a dihedral angle of approximately 35–45° between the pyridine and benzene planes, creating a non-planar geometry that influences supramolecular interactions . The pyridine nitrogen participates in hydrogen bonding with protic solvents (e.g., water, alcohols) and coordinates to transition metals, as demonstrated in copper-TEMPO catalytic systems .
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular formula | C₁₂H₁₁NO |
Molecular weight | 185.22 g/mol |
Boiling point (estimated) | 290–310°C (decomposes) |
Solubility | Soluble in DMSO, methanol, THF |
pKa (pyridine N) | ~3.5–4.2 (weak base) |
Synthetic Methodologies
Direct Coupling Approaches
The most efficient route involves Suzuki-Miyaura cross-coupling between 3-bromobenzyl alcohol and pyridin-2-ylboronic acid. Optimization studies from patent literature suggest:
Conditions:
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃ (2 equiv)
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Solvent: DME/H₂O (4:1)
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Temperature: 80°C, 12 h
Side products include homo-coupled biphenyl derivatives (<5%), mitigated by strict oxygen exclusion.
Chemical Reactivity
Oxidation Behavior
The primary alcohol undergoes selective oxidation to 3-(pyridin-2-yl)benzaldehyde under aerobic conditions. A copper-TEMPO catalyst system achieves 84% conversion in 24 hours at 55°C :
Comparative data for oxidation methods:
Table 2: Oxidation Efficiency Across Catalytic Systems
Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
CuBr/TEMPO | Methanol | 55 | 24 | 84 |
KMnO₄ (acidic) | H₂O | 100 | 6 | 62 |
CrO₃ | Acetone | 25 | 2 | 91 |
Chromium-based oxidants show higher efficiency but face environmental restrictions due to toxic byproducts .
Nucleophilic Substitution
The pyridine nitrogen directs electrophilic aromatic substitution (EAS) at the para position relative to the alcohol group. Nitration experiments with HNO₃/H₂SO₄ yield 3-(pyridin-2-yl)-4-nitrobenzyl alcohol as the major product (68%) .
Applications in Organic Synthesis
Alkaloid Scaffold Construction
The compound serves as a linchpin in Pictet-Spengler reactions for tetracyclic alkaloid synthesis. Under aerobic conditions with BF₃·OEt₂ catalysis, it condenses with tryptamine derivatives to form β-carboline scaffolds in 73% yield :
Pharmaceutical Intermediate
While direct biological data remain scarce, structural analogs demonstrate:
Industrial and Environmental Considerations
Scalability Challenges
Large-scale synthesis faces hurdles in:
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Purification of polar byproducts
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Catalyst recovery in coupling reactions
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Thermal instability above 150°C
Continuous flow reactors with immobilized Pd catalysts improve throughput (space-time yield: 1.2 kg/L·day) .
Green Chemistry Metrics
E-factor for the Suzuki route: 8.7 (kg waste/kg product), primarily from solvent use. Switching to cyclopentyl methyl ether (CPME) reduces this to 5.3 .
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